[1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid
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Overview
Description
(1-(2-(Benzylamino)acetyl)pyrrolidin-2-yl)boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyrrolidine ring, a benzylamino group, and a boronic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(Benzylamino)acetyl)pyrrolidin-2-yl)boronic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction, where a benzylamine reacts with an appropriate electrophile.
Acetylation: The acetyl group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of (1-(2-(Benzylamino)acetyl)pyrrolidin-2-yl)boronic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(1-(2-(Benzylamino)acetyl)pyrrolidin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzylamino and acetyl groups can participate in nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The boronic acid moiety allows for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(1-(2-(Benzylamino)acetyl)pyrrolidin-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1-(2-(Benzylamino)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1-(2-(Amino)acetyl)pyrrolidin-2-yl)boronic acid
- (1-(2-(Benzylamino)acetyl)piperidin-2-yl)boronic acid
- (1-(2-(Benzylamino)acetyl)azetidin-2-yl)boronic acid
Uniqueness
(1-(2-(Benzylamino)acetyl)pyrrolidin-2-yl)boronic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of the benzylamino group enhances its ability to interact with biological targets, while the boronic acid moiety allows for versatile chemical transformations.
Properties
CAS No. |
915285-01-7 |
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Molecular Formula |
C13H19BN2O3 |
Molecular Weight |
262.11 g/mol |
IUPAC Name |
[1-[2-(benzylamino)acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C13H19BN2O3/c17-13(16-8-4-7-12(16)14(18)19)10-15-9-11-5-2-1-3-6-11/h1-3,5-6,12,15,18-19H,4,7-10H2 |
InChI Key |
IDJLNHSTUOWNMK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCCN1C(=O)CNCC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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